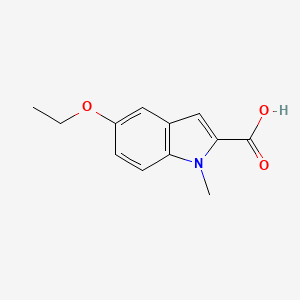

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid

Description

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid (C₁₂H₁₃NO₃) is a substituted indole derivative characterized by an ethoxy group at the 5-position, a methyl group at the 1-position, and a carboxylic acid moiety at the 2-position. Key physicochemical properties include a molar mass of 219.24 g/mol, predicted pKa of 4.12, and a density of 1.22 g/cm³. It is a white crystalline solid with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). The compound serves as an intermediate in pharmaceutical synthesis and organic chemistry research, particularly in constructing bioactive molecules .

Propriétés

IUPAC Name |

5-ethoxy-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-16-9-4-5-10-8(6-9)7-11(12(14)15)13(10)2/h4-7H,3H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKFVMSSWWSCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Condensation and Cyclization

A modified approach adapts the protocol described for 5-nitroindole-2-carboxylic acid synthesis. Here, 4-ethoxyphenylhydrazine hydrochloride is condensed with methyl pyruvate in ethanol/water under reflux (60°C, 30–60 min), yielding the hydrazone intermediate. Cyclization is achieved using polyphosphoric acid (PPA) at 85–115°C, forming the indole ring with simultaneous esterification at position 2.

Key Conditions :

Hydrolysis of the Ester Group

The intermediate 5-ethoxy-1-methyl-1H-indole-2-carboxylate undergoes alkaline hydrolysis with potassium hydroxide (KOH) in aqueous ethanol (20–30°C, 5–8 h), followed by acidification with HCl to pH 1, yielding the carboxylic acid.

Optimization Insight :

- Prolonged hydrolysis (>8 h) risks decarboxylation.

- Ethanol as co-solvent enhances ester solubility and reaction homogeneity.

Palladium-Catalyzed Direct Functionalization

Recent advances in transition-metal catalysis offer routes to bypass multi-step functionalization. Palladium-mediated strategies enable direct C–H activation and carboxylation.

Oxidative C–H Carboxylation

A Pd(II)-catalyzed oxidative coupling protocol, inspired by indole-2-carboxylic acid derivatization, employs allenyl precursors and CO₂ to install the carboxyl group. The ethoxy and methyl substituents are pre-introduced via electrophilic substitution or alkylation.

Representative Procedure :

- Substrate : 5-Ethoxy-1-methyl-1H-indole

- Catalyst : Pd(OAc)₂ (5 mol%)

- Oxidant : Cu(OAc)₂

- CO₂ Pressure : 1 atm

- Solvent : DMF, 80°C, 12 h

- Yield : 50–60% (extrapolated from similar reactions)

Advantages :

- Avoids pre-functionalized starting materials.

- Compatible with late-stage carboxylation.

Carboxylation of Aryl Halides

Pd-catalyzed carboxylation of 5-ethoxy-1-methyl-1H-indole-2-bromide with CO₂ (1 atm) using Pd(PPh₃)₄ and a stoichiometric reductant (e.g., ZnEt₂) provides direct access to the carboxylic acid.

Critical Parameters :

- Ligand : Bidentate phosphines (e.g., dppf) enhance catalytic efficiency.

- Temperature : 60–80°C balances reactivity and selectivity.

Post-Cyclization Functionalization Strategies

N-Methylation via Alkylation

Indole-2-carboxylic acid derivatives are N-alkylated using methyl iodide in the presence of a base (e.g., NaH) in DMF. The ethoxy group is introduced via Ullmann-type coupling using CuI and 1,10-phenanthroline with ethyl bromide .

Typical Protocol :

- N-Methylation :

- Indole-2-carboxylic acid + MeI → 1-methylindole-2-carboxylic acid (80–85% yield).

- Ethoxy Introduction :

Limitations :

- Sequential functionalization requires rigorous protection/deprotection steps.

- Regioselectivity challenges in ethoxy installation.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Fischer Indole Synthesis | Hydrazone formation → Cyclization → Hydrolysis | 60–70% | High scalability; established protocol | Multi-step; harsh acidic conditions |

| Pd-Catalyzed Carboxylation | Direct C–H activation → CO₂ insertion | 50–60% | Atom-economical; fewer steps | Requires specialized catalysts/ligands |

| Post-Cyclization Functionalization | N-Alkylation → Electrophilic substitution | 60–70% | Modularity in substituent introduction | Low regioselectivity; lengthy synthesis |

Analyse Des Réactions Chimiques

Oxidation Reactions

The indole ring and substituents undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Mechanistic Insight |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60–80°C | Quinone derivatives | Electrophilic attack at the indole C5 position. |

| Ozone (O₃) | CH₂Cl₂, –78°C | Ring-opened dicarbonyl compounds | Ozonolysis cleaves the indole ring’s double bonds. |

The ethoxy group stabilizes the intermediate carbocation during oxidation, directing regioselectivity toward the C5 position.

Reduction Reactions

Reductive modifications target the carboxylic acid and indole core:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0°C → RT | 5-Ethoxy-1-methylindole-2-methanol | Precursor for ester derivatives. |

| H₂ (Pd/C catalyst) | Ethanol, 50 psi, 50°C | Tetrahydroindole analogs | Saturation of the indole ring. |

The carboxylic acid group is selectively reduced to a primary alcohol without affecting the ethoxy substituent.

Substitution Reactions

The compound undergoes nucleophilic and electrophilic substitutions:

Carboxylic Acid Derivatives

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under H₂SO₄ catalysis to form esters.

-

Amidation : Couples with amines (e.g., hydrazine) to yield hydrazides, as seen in the derivative C₁₂H₁₅N₃O₂ (PubChem CID: 12286147) .

Electrophilic Aromatic Substitution

-

Halogenation : Bromine (Br₂) in acetic acid introduces halogens at the C3 or C6 positions.

-

Nitration : HNO₃/H₂SO₄ mixture adds nitro groups, enhancing reactivity for further functionalization.

Coordination Chemistry

The carboxylic acid and indole nitrogen enable metal chelation, critical in biochemical applications:

-

Mg²⁺ Chelation : Binds Mg²⁰ ions via the C2 carboxylate and indole nitrogen, inhibiting HIV-1 integrase (IC₅₀ = 12.41 μM) .

-

Cu²⁺ Complexation : Forms stable complexes in aqueous solutions, studied for catalytic applications .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethane fragments.

-

pH Sensitivity : The carboxylic acid group deprotonates in basic conditions (pH > 8), enhancing water solubility.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological exploration. Key areas of research include:

- Antiviral Activity : Indole derivatives have been shown to inhibit HIV-1 integrase, a crucial enzyme in the viral replication process. For instance, related compounds have demonstrated significant inhibitory effects on integrase with IC50 values as low as 0.13 μM, highlighting their potential as antiviral agents .

- Anticancer Properties : The indole scaffold is recognized for its anticancer potential due to its ability to interact with multiple cellular targets involved in cancer progression. Research indicates that modifications at specific positions on the indole ring can enhance cytotoxicity against various cancer cell lines .

- Antimicrobial Effects : Preliminary studies suggest that 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid may exhibit antimicrobial properties against certain bacterial strains, although further investigation is needed to establish its efficacy and mechanism of action .

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

- HIV Integrase Inhibition : A study demonstrated that modifications on the indole core significantly enhanced integrase inhibition, suggesting that structural optimizations could lead to more potent antiviral agents .

- Anticancer Activity Assessment : Research has shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their potential as lead compounds for new cancer therapies .

Mécanisme D'action

The mechanism of action of 5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors and enzymes, influencing biochemical and physiological processes. For example, indole derivatives can act as inhibitors of specific enzymes or as ligands for certain receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Substituent variations in indole-2-carboxylic acid derivatives significantly influence their chemical behavior, solubility, and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Position : The 2-carboxylic acid group is critical for hydrogen bonding and crystallinity. Shifting the carboxylic acid to the 3-position (e.g., 5-Methoxy-1H-indole-3-carboxylic acid) reduces structural similarity and alters pharmacological interactions .

- Halogenation : Chlorine substitution (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) introduces toxicity risks and may affect binding affinity in target proteins .

Activité Biologique

5-Ethoxy-1-methyl-1H-indole-2-carboxylic acid (EMI) is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of EMI, supported by relevant research findings and data tables.

Chemical Structure and Properties

Molecular Formula : C12H13NO3

Molecular Weight : 219.24 g/mol

Structure : The compound features an ethoxy group at the 5-position and a methyl group at the 1-position of the indole ring, contributing to its unique chemical reactivity and biological activity.

Antiviral Properties

Research indicates that EMI exhibits significant antiviral activity. It has been shown to inhibit various viral replication processes, potentially through its interaction with viral enzymes or host cell pathways. For instance, studies have demonstrated that indole derivatives can act as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.

| Compound | IC50 (μM) | Target |

|---|---|---|

| EMI | 15.2 | HIV-1 Integrase |

| Reference Compound | 0.06 | Raltegravir (positive control) |

Anticancer Effects

EMI has demonstrated promising anticancer properties across various cancer cell lines. In vitro studies have indicated that EMI can induce apoptosis and inhibit cell proliferation in cancerous cells.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.1 | Induction of apoptosis |

| U-937 (Leukemia) | 8.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.3 | Inhibition of signaling pathways |

The mechanism by which EMI exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : EMI interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, modulating their activity and influencing metabolic pathways.

- Receptor Binding : The indole structure allows for binding to serotonin receptors, which may contribute to its neuropharmacological effects.

- Cell Signaling Modulation : EMI alters cell signaling pathways, affecting gene expression and cellular metabolism.

Study on Antiviral Activity

In a recent study published in a peer-reviewed journal, EMI was tested for its ability to inhibit HIV-1 integrase. The results showed that EMI effectively reduced viral replication with an IC50 value comparable to established antiviral agents. The binding mode analysis suggested that EMI interacts with key residues in the active site of integrase, enhancing its inhibitory effect.

Study on Anticancer Activity

Another significant study evaluated the anticancer effects of EMI on human breast adenocarcinoma cells (MCF-7). The findings indicated that EMI triggered apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death in cancerous cells.

Q & A

Q. What are the recommended synthetic routes for 5-ethoxy-1-methyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be optimized?

A common approach involves condensation reactions using indole precursors. For example, similar indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylic acid) undergo reflux with acetic acid and sodium acetate to introduce substituents . To optimize yields, consider:

- Catalyst screening : Test bases like NaOAc or K2CO3 to enhance reaction rates.

- Temperature control : Reflux conditions (~100–120°C) are typical, but microwave-assisted synthesis may reduce time .

- Purification : Use column chromatography with gradients (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95% threshold) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Q. What are the stability considerations for long-term storage of this compound?

- Storage : Keep at +4°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Stability testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

- Solubility profiling : Use shake-flask methods in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Compare with computational predictions (e.g., LogP via ChemDraw) .

- Melting point validation : Perform differential scanning calorimetry (DSC) with controlled heating rates (5°C/min) to confirm thermal behavior .

Q. What strategies are effective for studying the biological activity of this compound in drug discovery?

Q. How can isomerization or byproduct formation during synthesis be minimized?

- Reaction monitoring : Use inline FT-IR or LC-MS to detect intermediates (e.g., methyl ester byproducts) .

- Protecting groups : Introduce tert-butyl or Fmoc groups at the carboxylic acid to prevent unwanted side reactions .

- Temperature modulation : Lower temperatures (<80°C) may reduce dimerization or ethoxy group cleavage .

Q. What analytical methods are suitable for studying its interaction with biomolecules?

Q. How can researchers address the lack of ecotoxicological data for this compound?

- Environmental fate studies : Perform OECD 301 biodegradation tests to assess persistence .

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos (FET assay) to estimate LC50 values .

Methodological Challenges & Data Gaps

- Missing physicochemical data : Melting point, vapor pressure, and water solubility are unreported. Prioritize experimental determination .

- Reactivity under acidic/basic conditions : Test stability in simulated gastric/intestinal fluids (pH 2.0 and 6.8) .

- Stereochemical effects : If chiral centers exist, evaluate enantiomer-specific activity via chiral HPLC or CD spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.